molecular formula C20H15ClN4O2 B15149655 6-amino-1-(3-chlorophenyl)-4-(3-hydroxyphenyl)-3-methyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile

6-amino-1-(3-chlorophenyl)-4-(3-hydroxyphenyl)-3-methyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B15149655
M. Wt: 378.8 g/mol
InChI Key: QXFUCSQQKLBBSY-UHFFFAOYSA-N
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Description

6-amino-1-(3-chlorophenyl)-4-(3-hydroxyphenyl)-3-methyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines multiple functional groups, making it an interesting subject for chemical synthesis and reactivity studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-1-(3-chlorophenyl)-4-(3-hydroxyphenyl)-3-methyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

6-amino-1-(3-chlorophenyl)-4-(3-hydroxyphenyl)-3-methyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

6-amino-1-(3-chlorophenyl)-4-(3-hydroxyphenyl)-3-methyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-amino-1-(3-chlorophenyl)-4-(3-hydroxyphenyl)-3-methyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact mechanism depends on the compound’s structure and the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrano[2,3-c]pyrazole derivatives with different substituents. These compounds may share some chemical properties but differ in their reactivity and applications.

Properties

Molecular Formula

C20H15ClN4O2

Molecular Weight

378.8 g/mol

IUPAC Name

6-amino-1-(3-chlorophenyl)-4-(3-hydroxyphenyl)-3-methyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C20H15ClN4O2/c1-11-17-18(12-4-2-7-15(26)8-12)16(10-22)19(23)27-20(17)25(24-11)14-6-3-5-13(21)9-14/h2-9,18,26H,23H2,1H3

InChI Key

QXFUCSQQKLBBSY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=CC(=CC=C3)O)C4=CC(=CC=C4)Cl

Origin of Product

United States

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